Zamifenacin fumarate

Muscarinic receptor pharmacology Radioligand binding Receptor selectivity profiling

Zamifenacin fumarate stands apart from generic M3 antagonists through its unique tissue-selectivity and functional profile. It displays a 135-fold preference for ileal M3 over atrial M2 receptors (pA2 9.27 vs. pKi 7.93) and 10–20× greater potency on blood pressure than heart rate, enabling robust GI motility inhibition without cardiac chronotropic confounds. Its pKi hierarchy (M3 8.52, M2 7.93, M1 7.90, M4 7.78) and well-characterized PK (e.g., F% mouse 26%, rat 64%, dog 100%) make it an ideal reference standard for screening novel M3 antagonists and for PK/PD modeling. Choose zamifenacin when atropine’s lack of selectivity would confound your in vivo or tissue-bath results.

Molecular Formula C31H33NO7
Molecular Weight 531.6 g/mol
CAS No. 127308-98-9
Cat. No. B1147935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZamifenacin fumarate
CAS127308-98-9
Synonyms(R)-3-(benzhydryloxy)-1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)piperidine fumarate
Molecular FormulaC31H33NO7
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C27H29NO3.C4H4O4/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25;5-3(6)1-2-4(7)8/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m1./s1
InChIKeyPMHKTAIGYOVZEZ-ZHWJIHCSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zamifenacin Fumarate: M3-Selective Muscarinic Antagonist for Gastrointestinal Research and IBS Models


Zamifenacin fumarate (CAS 127308-98-9, UK-76654) is a muscarinic acetylcholine receptor antagonist with preferential affinity for the M3 receptor subtype. Originally developed by Pfizer for irritable bowel syndrome (IBS) and advanced to Phase II/III clinical trials before discontinuation, it remains a widely used research tool in gastrointestinal pharmacology [1]. In radioligand binding assays using cloned human receptors, zamifenacin exhibits M3 affinity (pKi = 8.52, Ki ≈ 3 nM) with modest selectivity over M1 (pKi = 7.90), M2 (pKi = 7.93), and M4 (pKi = 7.78) subtypes . Importantly, its functional selectivity and tissue-specific activity profile distinguish it from other M3 antagonists in experimental applications, particularly in studies requiring minimal cardiovascular interference.

Why Zamifenacin Cannot Be Substituted with Generic M3 Antagonists Like Darifenacin or Solifenacin


M3-selective muscarinic antagonists are not interchangeable research tools. Despite sharing a primary M3 target, compounds within this class exhibit substantial divergence in M5 receptor affinity, tissue-specific binding profiles, and in vivo functional windows. A direct comparative study of nine muscarinic antagonists revealed that while both zamifenacin and darifenacin have highest affinity for the M3 subtype, their selectivity patterns across M1–M5 receptors differ, with darifenacin demonstrating lower M5 affinity than zamifenacin [1]. Furthermore, zamifenacin's unique ileal M3 receptor affinity (pKi = 9.3) significantly exceeds its affinity at oesophageal and tracheal M3 receptors (pKi = 8.8 and 8.2, respectively), a tissue-differentiated binding profile not universally shared across the class . These differences translate to distinct experimental outcomes, particularly in functional gastrointestinal assays and in vivo models where off-target cardiovascular or salivary effects may confound results. Substituting zamifenacin with another M3 antagonist without validating the specific assay conditions risks introducing uncontrolled variables.

Zamifenacin Fumarate Quantitative Evidence: Head-to-Head Comparisons with Key M3 Antagonists


Zamifenacin vs. Darifenacin: M3 Selectivity Profile Comparison Across Human mAChR Subtypes

In a comprehensive radioligand binding study comparing nine muscarinic antagonists using [3H]NMS in Sf9 insect cells expressing recombinant human mAChR subtypes (m1–m5), both zamifenacin and darifenacin demonstrated highest affinity for the m3 subtype [1]. However, their selectivity profiles differ in degree: zamifenacin's Ki values are 10 nM (M3), 55 nM (M1), 153 nM (M2), 68 nM (M4), and 34 nM (M5) — yielding M3/M2 selectivity of 15.3-fold . Darifenacin's Ki values, reported separately, are 3.6 nM (M3), 250 nM (M1), 78 nM (M2), 160 nM (M4), and 5.9 nM (M5) — yielding M3/M2 selectivity of 21.7-fold but notably tighter M3/M5 binding (only 1.6-fold separation) .

Muscarinic receptor pharmacology Radioligand binding Receptor selectivity profiling

Zamifenacin vs. Darifenacin and p-F-HHSiD: Functional M3/M5 Selectivity in CHO-K1 Cells

In a head-to-head functional study measuring carbachol-stimulated [3H]-inositol phosphates accumulation in CHO-K1 cells expressing recombinant human M3 and M5 receptors, apparent affinity (pKB) values were determined for multiple muscarinic antagonists [1]. At the M5 receptor, the rank order was atropine (8.7) ≥ tolterodine (8.6) = 4-DAMP (8.6) > darifenacin (7.7) ≥ zamifenacin (7.6) > oxybutynin (6.6) = p-F-HHSiD (6.6). Critically, darifenacin and p-F-HHSiD demonstrated 9- to 60-fold greater selectivity for M3 over M5, whereas zamifenacin exhibited minimal M3/M5 discrimination (pKB M3 = 8.4, pKB M5 = 7.6; approximately 6.3-fold selectivity) [1].

Functional pharmacology M5 receptor discrimination Inositol phosphate accumulation

Zamifenacin: Ileal M3 Receptor Affinity Exceeds Oesophageal and Tracheal M3 Binding

Zamifenacin displays markedly differential affinity for M3 receptors across tissue types. In comparative binding studies, zamifenacin shows pKi = 9.3 (Ki ≈ 0.5 nM) at ileal M3 receptors, compared to pKi = 8.8 (Ki ≈ 1.6 nM) at oesophageal M3 receptors and pKi = 8.2 (Ki ≈ 6.3 nM) at tracheal M3 receptors . This represents an approximately 3.2-fold higher affinity for ileal M3 versus oesophageal, and a 12.6-fold higher affinity for ileal M3 versus tracheal M3 receptors.

Tissue-specific pharmacology Gastrointestinal receptor binding M3 antagonist characterization

Zamifenacin In Vivo Functional Window: Gut Motility Inhibition Without Cardiovascular Effects

Zamifenacin demonstrates a substantial functional window between inhibition of gastrointestinal motility and cardiovascular effects in vivo. In dogs, zamifenacin inhibits cholecystokinin-induced small bowel motility with an ED50 of 0.9 mg/kg, while producing no increase in heart rate at doses up to 80.0 mg/kg (ED150 > 80 mg/kg), yielding a functional selectivity index (ED150/ED50) exceeding 88 [1]. In functional tissue assays, zamifenacin exhibits pA2 = 9.27 on guinea pig ileum with 135-fold selectivity over atrial M2 receptors and 78-fold selectivity over M1/M4 receptors in rabbit vas deferens [2].

In vivo pharmacology Functional selectivity Gastrointestinal motility Safety window

Zamifenacin vs. 4-DAMP and p-F-HHSiD: Non-Competitive M3 Antagonism in Ileal Smooth Muscle Cationic Current

In patch-clamp studies of carbachol-evoked cationic current in guinea-pig isolated ileal smooth muscle cells, M3-selective antagonists (4-DAMP, p-F-HHSiD, and zamifenacin) all produced concentration-dependent, non-competitive reduction of the maximal conductance response (Gmax) [1]. This contrasts with M2-selective antagonists (methoctramine, himbacine, tripitramine), which produced parallel rightward shifts of the concentration-effect curve (competitive antagonism). Atropine, a non-selective antagonist, exhibited mixed competitive and non-competitive effects, reducing Gmax while simultaneously increasing EC50 [1].

Electrophysiology Patch-clamp Ileal smooth muscle Non-competitive antagonism

Zamifenacin Fumarate: Optimal Research Applications Based on Quantitative Differentiation Data


In Vivo Gastrointestinal Motility Studies Requiring Minimal Cardiovascular Confounding

Zamifenacin is optimally suited for in vivo experiments measuring gastrointestinal motility where cardiac effects would confound data interpretation. With an ED50 of 0.9 mg/kg for gut motility inhibition and no heart rate increase at doses up to 80 mg/kg (functional window > 88-fold), zamifenacin enables clean pharmacological dissection of M3-mediated gut effects without the tachycardia associated with non-selective muscarinic antagonists or M2 receptor blockade . This profile makes it the preferred M3 antagonist for canine, rodent, and other animal models of intestinal transit, colonic motility, and gastric emptying where cardiovascular monitoring is a key endpoint.

Tissue-Specific M3 Pharmacology: Ileal vs. Oesophageal vs. Tracheal Receptor Studies

Zamifenacin's differential affinity across tissue types (ileal M3 pKi = 9.3; oesophageal pKi = 8.8; tracheal pKi = 8.2) makes it an essential tool for investigating tissue-specific M3 receptor pharmacology . Researchers comparing M3 receptor function across gastrointestinal and respiratory tissues can leverage this compound's 3.2-fold higher ileal affinity (vs. oesophageal) and 12.6-fold higher ileal affinity (vs. tracheal) to dissect organ-specific signaling mechanisms. This application is particularly valuable in comparative studies of smooth muscle contractility and in screening for gut-selective versus airway-active M3 antagonists.

M5 Receptor Pharmacology: Use as a Low-Discrimination Comparator Compound

Given its minimal functional discrimination between M3 and M5 receptors (pKB M3 = 8.4, pKB M5 = 7.6; ~6.3-fold selectivity) compared to darifenacin and p-F-HHSiD (9- to 60-fold M3 selectivity), zamifenacin serves as a valuable comparator compound in M5 receptor pharmacology experiments . Researchers seeking to validate M5-mediated effects should pair highly M3-selective antagonists (e.g., darifenacin) with a low-discrimination M3 antagonist like zamifenacin to establish pharmacological fingerprints. This application is especially relevant in CNS studies where M5 receptors are implicated in dopamine regulation and addiction pathways.

Irritable Bowel Syndrome (IBS) and Colonic Motility Research Models

Zamifenacin has been clinically validated as an inhibitor of colonic motor activity in IBS patients, reducing colonic motility in multicenter trials . Although clinical development was discontinued, its established efficacy in human IBS studies makes it a preferred reference compound for preclinical IBS models. Researchers investigating novel IBS therapeutics can use zamifenacin as a positive control for gut-selective M3 antagonism, with the advantage that its extensive literature documentation (including pharmacokinetic and metabolic profiles across species) provides a robust benchmark for comparative efficacy and safety assessments [4].

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